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Introduction
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4),

is a receptor for long-chain free fatty acids, particularly omega-3 fatty acids.[1][2][3] It has

emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes and

obesity, as well as inflammatory conditions.[1][2] GPR120 is known to be expressed in various

tissues, including adipose tissue, macrophages, and enteroendocrine cells.[3][4] Human

Embryonic Kidney 293 (HEK293) cells are a commonly used model system for studying

GPR120 signaling as they provide a robust and reproducible background for receptor-specific

assays upon transient or stable transfection.[1][4]

"GPR120 Agonist 1" is a selective synthetic agonist for GPR120. This document provides

detailed application notes and protocols for the use of GPR120 Agonist 1 in HEK293 cells to

characterize its activity and downstream signaling pathways.

GPR120 Signaling Pathways
Upon activation by an agonist, GPR120 can initiate signaling through two primary pathways:

Gαq/11 Pathway: GPR120 couples to Gαq/11 proteins, which in turn activate phospholipase

C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-

trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b3028133?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC4126875/
https://www.dovepress.com/potential-roles-of-gpr120-and-its-agonists-in-the-management-of-diabet-peer-reviewed-fulltext-article-DDDT
https://pmc.ncbi.nlm.nih.gov/articles/PMC2956412/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4126875/
https://www.dovepress.com/potential-roles-of-gpr120-and-its-agonists-in-the-management-of-diabet-peer-reviewed-fulltext-article-DDDT
https://pmc.ncbi.nlm.nih.gov/articles/PMC2956412/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8154576/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4126875/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8154576/
https://www.benchchem.com/product/b3028133?utm_src=pdf-body
https://www.benchchem.com/product/b3028133?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[1] This

increase in intracellular calcium can be readily measured and is a primary indicator of

GPR120 activation.[2]

β-Arrestin Pathway: Like many GPCRs, GPR120 can also signal through β-arrestin proteins.

[5] Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled

receptor kinases (GRKs), β-arrestins are recruited to the receptor.[6] This recruitment can

lead to receptor desensitization, internalization, and the initiation of a distinct wave of

signaling events, including the activation of the mitogen-activated protein kinase (MAPK)

cascade, such as the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[7][8]

Plasma Membrane

Gαq/11 Pathway

β-Arrestin PathwayGPR120

Gαq/11

GRK

GPR120 Agonist 1

PLC PIP2

IP3 Ca²⁺ Release
(from ER)

P-GPR120 β-Arrestin

Internalization

ERK1/2 Activation

Click to download full resolution via product page

Caption: GPR120 Signaling Pathways in HEK293 Cells.
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The following tables summarize the reported in vitro activity of GPR120 Agonist 1 in HEK293

cells.

Table 1: Potency of GPR120 Agonist 1 in Calcium Flux Assay

Cell Line Receptor EC50 (nM) Citation

HEK293 (transfected) Human GPR120 42 [9]

HEK293 (transfected) Mouse GPR120 77 [9]

Table 2: Potency of a GPR120 Agonist (cpdA) in Various Assays

Note: Data for a different synthetic agonist, cpdA, is provided for comparative purposes.

Assay Receptor EC50 (µM) Citation

β-Arrestin-2

Recruitment
Human GPR120 ~0.35 [1]

β-Arrestin-2

Recruitment
Mouse GPR120 ~0.35 [1]

Experimental Protocols
HEK293 Cell Culture and Transfection

Cell Culture: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM)

supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL

streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO2.

Transfection: For transient expression of GPR120, seed HEK293 cells in the desired plate

format (e.g., 96-well or 100 mm dish) to reach 70-80% confluency on the day of transfection.

Transfect cells with a mammalian expression vector containing the human or mouse

GPR120 coding sequence using a suitable transfection reagent (e.g., Lipofectamine 2000 or

PEI) according to the manufacturer's instructions. Assays are typically performed 24-48

hours post-transfection. For stable cell line generation, follow standard protocols involving

selection with an appropriate antibiotic.
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Caption: General workflow for characterizing GPR120 agonists.

Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon GPR120

activation.
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Materials:

GPR120-expressing HEK293 cells

Black, clear-bottom 96-well plates

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES)

GPR120 Agonist 1

Fluorescence plate reader with an injection system (e.g., FlexStation)

Protocol:

Seed GPR120-transfected HEK293 cells into a 96-well plate and incubate overnight.

Prepare the dye-loading solution by dissolving Fluo-4 AM in assay buffer according to the

manufacturer's instructions.

Aspirate the culture medium from the cells and add the dye-loading solution to each well.

Incubate the plate at 37°C for 1 hour to allow for dye uptake.

Prepare serial dilutions of GPR120 Agonist 1 in assay buffer.

Place the plate in the fluorescence plate reader and set the instrument to measure

fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.

Initiate reading to establish a baseline fluorescence.

Inject the GPR120 Agonist 1 dilutions into the wells and continue to monitor fluorescence

to record the calcium transient.[10]

Analyze the data by calculating the change in fluorescence from baseline and plotting the

dose-response curve to determine the EC50 value.
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β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated GPR120. BRET

(Bioluminescence Resonance Energy Transfer) and NanoBiT/NanoLuc complementation

assays are common formats.[6][11][12]

Materials:

HEK293 cells

Expression vectors for GPR120 fused to a BRET donor (e.g., RLuc) and β-arrestin-2 fused

to a BRET acceptor (e.g., GFP).

White, opaque 96-well plates

Assay buffer

Luciferase substrate (e.g., coelenterazine h)

GPR120 Agonist 1

Plate reader capable of measuring dual-emission luminescence

Protocol:

Co-transfect HEK293 cells with the GPR120-RLuc and β-arrestin-2-GFP constructs.

Seed the transfected cells into a 96-well plate and incubate for 24-48 hours.

Aspirate the culture medium and replace it with assay buffer.

Add the luciferase substrate to each well and incubate for 5-10 minutes in the dark.

Prepare serial dilutions of GPR120 Agonist 1.

Add the agonist dilutions to the wells.

Measure the luminescence at two wavelengths (one for the donor and one for the

acceptor) immediately after agonist addition and at subsequent time points.
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Calculate the BRET ratio (acceptor emission / donor emission) for each well.

Plot the change in BRET ratio against the agonist concentration to determine the EC50

value.

ERK1/2 Phosphorylation Assay
This assay measures the activation of the MAPK pathway downstream of GPR120. This can be

performed using Western blotting or plate-based immunoassays like HTRF (Homogeneous

Time-Resolved Fluorescence).[8][13][14]

Materials (HTRF Protocol):

GPR120-expressing HEK293 cells

96-well or 384-well plates

Serum-free medium

GPR120 Agonist 1

Phospho-ERK1/2 HTRF assay kit (containing lysis buffer and detection reagents)

HTRF-compatible plate reader

Protocol:

Seed GPR120-transfected HEK293 cells into the desired plate and grow to confluency.

Starve the cells in serum-free medium for at least 4 hours to reduce basal ERK

phosphorylation.

Prepare serial dilutions of GPR120 Agonist 1 in serum-free medium.

Add the agonist dilutions to the cells and incubate for a specific time (typically 5-10

minutes, but a time course is recommended for optimization).[13]

Lyse the cells by adding the HTRF lysis buffer.
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Add the HTRF detection reagents (anti-phospho-ERK antibody and anti-total-ERK

antibody, each labeled with a FRET donor or acceptor) to the lysate.

Incubate as per the kit instructions (e.g., 2 hours at room temperature).

Read the plate on an HTRF-compatible reader.

Calculate the HTRF ratio and plot the dose-response curve to determine the EC50 for

ERK1/2 phosphorylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5392752/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5392752/
https://www.researchgate.net/figure/GPCR-mediated-Phospho-ERK1-2-monitored-by-the-Phospho-ERK-assay-HEK293-cells-10_fig4_263742515
https://www.revvity.com/product/htrf-erk-p-t202-y204-kit-500-pts-64erkpeg
https://www.benchchem.com/product/b3028133#gpr120-agonist-1-use-in-hek293-cells
https://www.benchchem.com/product/b3028133#gpr120-agonist-1-use-in-hek293-cells
https://www.benchchem.com/product/b3028133#gpr120-agonist-1-use-in-hek293-cells
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3028133?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

